1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea

Medicinal Chemistry Structure-Activity Relationship Indole Urea Derivatives

1-Benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic indole urea derivative featuring a benzyl-butyl substituent at the N1 position and a 1-methylindole moiety at the N3 position. With a molecular formula of C21H25N3O and a molecular weight of 335.45 g/mol, this compound belongs to a class of heterocyclic ureas being explored for kinase inhibition and cGAS-STING pathway modulation.

Molecular Formula C21H25N3O
Molecular Weight 335.451
CAS No. 899753-52-7
Cat. No. B2775470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea
CAS899753-52-7
Molecular FormulaC21H25N3O
Molecular Weight335.451
Structural Identifiers
SMILESCCCCN(CC1=CC=CC=C1)C(=O)NC2=CN(C3=CC=CC=C32)C
InChIInChI=1S/C21H25N3O/c1-3-4-14-24(15-17-10-6-5-7-11-17)21(25)22-19-16-23(2)20-13-9-8-12-18(19)20/h5-13,16H,3-4,14-15H2,1-2H3,(H,22,25)
InChIKeyNUZNZLSWACCWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea (CAS 899753-52-7): A Structurally Differentiated Indole Urea for Targeted Medicinal Chemistry and Procurement


1-Benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic indole urea derivative featuring a benzyl-butyl substituent at the N1 position and a 1-methylindole moiety at the N3 position . With a molecular formula of C21H25N3O and a molecular weight of 335.45 g/mol, this compound belongs to a class of heterocyclic ureas being explored for kinase inhibition and cGAS-STING pathway modulation [1]. Its structural features distinguish it from closely related indole ureas, making it a candidate of interest for lead optimization and chemical biology applications.

Why Generic Substitution of 1-Benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea Fails: Structural Determinants of Biological Activity


Subtle modifications on the indole urea scaffold—such as the presence or absence of an N-methyl group on the indole ring—can profoundly influence target binding, selectivity, and pharmacokinetic properties [1]. The N-methyl group in 1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea differentiates it from the closely related 1H-indole analog (CAS 941926-70-1), potentially altering hydrogen-bonding capacity, hydrophobic interactions, and metabolic stability . In the absence of direct comparative biological data, generic substitution with non-methylated or differently substituted indole ureas carries a significant risk of divergent activity profiles, rendering rigorous structure-based selection essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-Benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea Relative to Closest Analogs


Molecular Weight and Substitution Pattern Versus 1-Benzyl-1-butyl-3-(1H-indol-3-yl)urea

The target compound bears an N-methyl group on the indole ring, whereas its closest analog, 1-benzyl-1-butyl-3-(1H-indol-3-yl)urea (CAS 941926-70-1), lacks this substitution. Molecular weight differs by 14.03 g/mol (335.45 vs. 321.42 g/mol) . This methyl group is predicted to increase lipophilicity and may enhance metabolic stability, although direct biological comparison data are not available in the public domain.

Medicinal Chemistry Structure-Activity Relationship Indole Urea Derivatives

Calculated Lipophilicity (cLogP) Differentiation

Fragment-based cLogP calculations indicate a higher lipophilicity for the target compound relative to its non-methylated analog. The N-methyl group contributes approximately +0.6 log units . Elevated lipophilicity may improve membrane permeability but could also increase off-target binding risk.

Drug-Likeness Lipophilicity ADME

Vendor-Supplied Purity Versus Non-Methylated Analog

The target compound is supplied by Chemenu at ≥95% purity (Catalog Number CM800196) , whereas the non-methylated analog is offered by Bidepharm at 98% purity . The 3% purity difference may be material for assays sensitive to impurities, though both grades meet standard research requirements.

Chemical Procurement Purity Quality Control

Patent-Class Evidence for cGAS-STING Pathway Inhibition

Patent CN113248491B generically claims substituted indole urea derivatives as cGAS-STING pathway inhibitors [1]. The target compound’s core structure falls within the patent’s Markush formula; however, no specific IC50 values are reported for this exact compound. In contrast, numerous indole ureas outside this patent are not associated with cGAS-STING activity, suggesting a potential selectivity advantage within this chemical space.

cGAS-STING Pathway Inflammation Autoimmune Disease

Application Scenarios for 1-Benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea Based on Quantitative Differentiation


Lead Optimization in Kinase or cGAS-STING Inhibitor Programs

The N-methyl substitution differentiates this compound from its 1H-indole analog by increasing molecular weight (+14.03 g/mol) and lipophilicity (+0.6 cLogP) . Medicinal chemists can use this compound to explore structure-activity relationships where increased hydrophobicity is hypothesized to enhance target engagement or membrane permeability. The patent landscape (CN113248491B) supports its relevance to cGAS-STING pathway inhibition, providing a legal as well as scientific rationale for inclusion in lead series [1].

Chemical Biology Probe Development for Inflammatory Disease Models

Given the class-level association with cGAS-STING inhibition, this compound may serve as a starting point for probe development in autoimmune or inflammatory disease models . The availability of the compound at ≥95% purity enables preliminary in vitro screening, though researchers should verify purity for sensitive assays. The structural differentiation from the non-methylated analog minimizes the risk of cross-reactivity with off-targets recognized by the 1H-indole scaffold.

Comparative ADME/Tox Profiling Studies of Indole Urea Series

The calculated lipophilicity difference of +0.6 log units between the target compound and its non-methylated analog makes it a valuable tool for dissecting the contribution of N-methylation to metabolic stability, CYP inhibition, and plasma protein binding. Procurement of both compounds from distinct vendors (Chemenu vs. Bidepharm) allows researchers to independently verify purity and physicochemical properties in their own laboratories.

Method Development for HPLC-MS Quantification of Indole Ureas

The molecular weight difference of 14.03 g/mol between the target compound and its closest analog provides a convenient mass shift for developing and validating LC-MS/MS methods. This facilitates simultaneous quantification in biological matrices, enabling cassette-dosing pharmacokinetic studies or metabolic stability assays.

Quote Request

Request a Quote for 1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.